molecular formula C17H23N3O2 B10900778 N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide

N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide

Cat. No.: B10900778
M. Wt: 301.4 g/mol
InChI Key: ZTPMLEWIYHBFAO-UNOMPAQXSA-N
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Description

N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a cyclopropane ring, a hydrazone moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-pentanone with hydrazine hydrate to form the hydrazone intermediate.

    Aldol Condensation: The hydrazone intermediate is then subjected to aldol condensation with 4-acetylphenyl cyclopropanecarboxylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-{1-[(Z)-2-BUTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE
  • N~1~-(4-{1-[(Z)-2-HEXANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE

Uniqueness

N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE is unique due to its specific hydrazone and cyclopropane moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[4-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23N3O2/c1-3-4-5-16(21)20-19-12(2)13-8-10-15(11-9-13)18-17(22)14-6-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22)(H,20,21)/b19-12-

InChI Key

ZTPMLEWIYHBFAO-UNOMPAQXSA-N

Isomeric SMILES

CCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

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